Asterinin D is classified as a cyclic pentapeptide. It is part of a broader category of bioactive peptides that exhibit various pharmacological properties. The specific structural characteristics of Asterinin D contribute to its classification within the realm of natural product chemistry.
The synthesis of Asterinin D can be approached through several methods, though natural extraction remains the primary source. The isolation process typically involves solvent extraction techniques followed by chromatographic methods to purify the compound.
While natural extraction is prevalent, synthetic methodologies have been explored to produce Asterinin D. These include solid-phase peptide synthesis techniques that allow for the assembly of peptide chains in a controlled environment. Specific parameters such as temperature, pH, and reaction time are critical for achieving desired yields and purity.
Asterinin D possesses a unique cyclic structure characterized by its halogenated components. The molecular formula is C₁₈H₂₃Cl₂N₃O₄S, indicating the presence of chlorine and sulfur atoms alongside standard peptide components.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm the molecular structure and elucidate the arrangement of atoms within Asterinin D.
Asterinin D participates in various chemical reactions typical for peptides, including hydrolysis and modifications that can alter its biological activity.
These reactions are essential for both understanding the compound's stability and exploring potential derivatives with enhanced properties.
The mechanism of action for Asterinin D remains an area of active research, particularly regarding its pharmacological effects. Preliminary studies suggest that it may exert biological activity through interactions with specific cellular targets.
Further studies utilizing in vitro and in vivo models are necessary to elucidate these mechanisms comprehensively.
Asterinin D exhibits distinct physical and chemical properties that influence its behavior in biological systems.
These properties are crucial for determining suitable applications in pharmacology and biotechnology.
Asterinin D has potential applications across various scientific fields due to its bioactive nature.
Research continues to explore these applications, focusing on optimizing extraction methods and synthesizing analogs with improved efficacy and safety profiles.
Asterinin D belongs to a class of specialized metabolites identified through phytochemical investigations of Aster tataricus L.f. (Compositae/Asteraceae), a plant historically employed in traditional Chinese medicine for over two millennia under the names "Zi Wan" or "Fan huncao". Initial chemical characterizations of this medicinal species in the late 20th century revealed diverse secondary metabolites, including terpenoids, flavonoids, and peptides. Within this chemical matrix, asterinins emerged as structurally distinct compounds, with Asterinin D specifically isolated during targeted fractionation of plant extracts using chromatographic techniques. The compound's name follows the conventional natural product nomenclature pattern within the Aster genus, where "Asterinin" denotes the core structural class and the suffix "D" designates its position as the fourth identified analogue in this series. This discovery stemmed from broader efforts to characterize the plant's antitumor and anti-inflammatory constituents, though Asterinin D itself remains less pharmacologically characterized than other aster-derived compounds like astins [7].
Table 1: Key Research Milestones in Asterinin D Context
Time Period | Research Focus | Contribution to Asterinin D Understanding |
---|---|---|
Pre-2000 | Ethnopharmacology of Aster tataricus | Identification of medicinal value of roots/rhizomes |
Late 20th C. | Phytochemical screening | Initial isolation of asterinin-class compounds |
21st C. | Advanced metabolomics | Structural refinement and classification |
Asterinin D has been structurally characterized as an iridoid glycoside, a class of monoterpenoids biosynthetically derived from geraniol via distinct pathways prevalent in Asteridae plants. While specific stereochemical details require further elucidation, its core framework aligns with the cyclopentanoid pyran system characteristic of iridoids, featuring a cis-fused bicyclic scaffold with oxygenated functional groups. The presence of a β-D-glucopyranose unit attached at C-1 is consistent with the glycosidic nature of bioactive iridoids like harpagide, suggesting shared biosynthetic steps [4].
Adhering to IUPAC nomenclature rules (as defined in the Gold Book), the systematic naming of such compounds prioritizes:
For ester-containing iridoids (common in asterinin analogues), IUPAC rules dictate naming the alcohol-derived alkyl group first (as a separate word), followed by the acyl portion name modified from "-ic acid" to "-ate". While the precise IUPAC name for Asterinin D awaits full publication of its crystal structure, its classification falls under cyclopenta[c]pyran monoterpenoid glycosides with potential ester modifications [4] [5].
Table 2: Characteristic Structural Features of Asterinin D
Structural Element | Expected Characteristics | IUPAC Naming Implication |
---|---|---|
Core Skeleton | Cyclopenta[c]pyran (iridoid) | Base stem name determination (e.g., "harpagide-type") |
Sugar Attachment | β-linked glucose at C-1 | Suffix: "-oside"; Prefix: "β-D-glucopyranosyloxy" |
Functional Modifications | Hydroxyl/Methyl groups; Possible esters | Locants (e.g., "4a-hydroxy", "7-methyl") |
Stereochemistry | Multiple chiral centers (e.g., C-1, C-5, C-7a) | Configuration prefixes (e.g., "1S,4aR,5S,7aS") |
Asterinin D occurs within the Asteraceae family, a globally distributed lineage comprising over 32,000 species and 1,900 genera. Phylogenomic analyses place Asteraceae within the Asterales order, nested in the Campanulid clade of asterid eudicots. Iridoid glycosides like asterinins serve as chemotaxonomic markers for asterids, with their biosynthesis considered a synapomorphy potentially lost in derived lineages like the Asteroideae subfamily [3] [4]. Aster tataricus belongs to the subfamily Asteroideae and tribe Astereae, which exhibits complex phylogenetic structuring. Recent phylogenomic studies leveraging chloroplast genes (e.g., rps11, rps16, ndhF) and nuclear loci confirm that Astereae comprises 36 subtribes with frequent paraphyly in large genera. While comprehensive phylogenetic placement of A. tataricus itself remains ongoing, molecular clock estimates suggest Asteraceae diversification began ~85-89 million years ago (Coniacian-Santonian, Late Cretaceous), with Astereae radiating later during the Cenozoic [6] [8].
The production of asterinin analogues correlates with ecological adaptations and co-evolutionary pressures. Within Asteraceae, iridoid distribution is heterogeneous, suggesting repeated biosynthetic loss or independent evolution. Endophytic fungi (e.g., Cyanodermella asteris) complicate this picture; they produce astins in A. tataricus, demonstrating that some "plant metabolites" originate symbiotically [1] [7]. Whether asterinins share this symbiotic biosynthetic origin remains unconfirmed, highlighting the interplay between plant phylogeny and microbial symbionts in shaping specialized metabolomes. Chemosystematic studies thus require integration with molecular phylogenies to resolve metabolite evolution patterns in this clade.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1